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Compound of Interest

(S)-1-[2-
(Trifluoromethyl)phenyllethylamine

Cat. No.: B141343

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data (NMR,
IR, MS) for the chiral amine (S)-1-[2-(trifluoromethyl)phenyl]ethylamine. Due to the limited
availability of published experimental spectra for this specific compound, this guide presents
predicted data based on established principles of spectroscopy and data from analogous
structures. It also includes detailed experimental protocols for acquiring high-quality spectral
data and a logical workflow for spectral analysis.

Chemical Structure and Properties

e Compound Name: (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine

CAS Number: 127733-39-5[1]

Molecular Formula: CoH10F3N[1]

Molecular Weight: 189.18 g/mol [1][2]

Structure: #-Chemical structure of (S)-1-[2-(Trifluoromethyl)phenyl]lethylamine

Predicted Spectral Data
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The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for (S)-1-[2-(trifluoromethyl)phenyl]ethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

Aromatic protons
~77-73 m 4H

(CeHa)

Methine proton (-
~43-4.1 q 1H

CH(NH2)-)
~18-16 brs 2H Amine protons (-NH-2)
~14-13 d 3H Methyl protons (-CHs)

Predicted in CDCls. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted 3C NMR Spectral Data

Chemical Shift (6, ppm) Assighment

145 - 140 Aromatic C (quaternary, attached to -
CH(NH2)CH:s)

~132-125 Aromatic CH

~ 128 (q) Aromatic C (quaternary, attached to -CFs3)

~ 124 (q) Trifluoromethyl C (-CF3)

~ 50 Methine C (-CH(NH2)-)

~25 Methyl C (-CHs)

Predicted in CDClIs. Chemical shifts are referenced to TMS (0 ppm). The trifluoromethyl group
will cause splitting of the attached and adjacent carbon signals (quartets, q).
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Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

N-H stretching (primary amine)

3400 - 3250 Medium, two bands

[31[41[5]1[6]
3100 - 3000 Medium Aromatic C-H stretching
2980 - 2850 Medium Aliphatic C-H stretching

N-H bending (primary amine
1650 - 1580 Medium 9(p Y )

[3]
1600, 1450 Medium to Strong Aromatic C=C stretching

C-N stretching (aromatic
1350 - 1250 Strong ]

amine)[3]

C-F stretching (trifluoromethyl
1300 - 1100 Strong

group)

N-H wagging (primary amine
910 - 665 Broad gging (p Y )

[3]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Interpretation
189 [M]*, Molecular ion
174 [M - CHs]*

172 [M - NHs]*

The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd
nominal molecular mass.[4][6] The fragmentation pattern is dominated by alpha-cleavage.[4][7]
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Experimental Protocols

The following are detailed methodologies for acquiring the spectral data.

NMR Spectroscopy

e Sample Preparation:

o Dissolve approximately 5-10 mg of (S)-1-[2-(trifluoromethyl)phenyl]ethylamine in 0.5-
0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de).

o Transfer the solution to a 5 mm NMR tube.[8]
e Instrument Setup:
o Use a 400 MHz or higher field NMR spectrometer.[9][10]
o Tune and shim the instrument to the solvent's deuterium signal.
e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.
o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

o To confirm the N-H protons, a D20 exchange experiment can be performed: add a drop of
D20 to the NMR tube, shake, and re-acquire the spectrum. The N-H signals should
disappear or significantly diminish.[6]

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
» Data Processing:

o Apply Fourier transformation, phase correction, and baseline correction to the acquired
FID.
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o Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.qg.,
CDCls at 7.26 ppm for *H and 77.16 ppm for 13C).[9]

IR Spectroscopy

o Sample Preparation (Neat Liquid):
o Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
o Gently press the plates together to form a thin film.

o Sample Preparation (Solution):

o Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of
interest (e.g., CCls, CS2).

o Use a solution cell for analysis.[11]
e Instrument Setup:

o Use a Fourier-transform infrared (FTIR) spectrometer.

o Record a background spectrum of the empty instrument or the salt plates/solvent.
o Data Acquisition:

o Place the sample in the instrument's sample compartment.

o Acquire the sample spectrum over the range of 4000-400 cm~1.

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

e Sample Preparation:

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such
as methanol or acetonitrile.[12]
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o Further dilute the stock solution to a final concentration of around 10-100 pg/mL.[12]

¢ |nstrumentation and lonization:

o Use a mass spectrometer equipped with an appropriate ionization source. Electrospray
ionization (ESI) is a common choice for this type of molecule.[12][13]

o The sample can be introduced via direct infusion or through a chromatographic system
like GC-MS or LC-MS.[13]

o Data Acquisition:
o Acquire the mass spectrum in positive ion mode.

o For high-resolution mass spectrometry (HRMS), use an instrument such as a time-of-flight
(TOF) or Orbitrap analyzer to obtain accurate mass measurements, which can help
confirm the elemental composition.[9][14]

o Tandem mass spectrometry (MS/MS) can be used to obtain structural information through
fragmentation analysis.[15]

e Data Analysis:
o Identify the molecular ion peak ([M]* or [M+H]*).
o Analyze the fragmentation pattern to deduce structural features of the molecule.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectral analysis of (S)-1-[2-
(trifluoromethyl)phenyl]ethylamine.
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Caption: Workflow for Spectral Data Acquisition and Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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